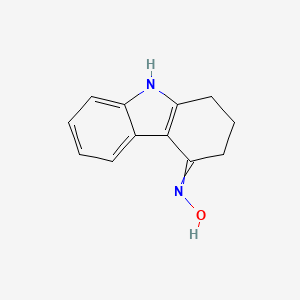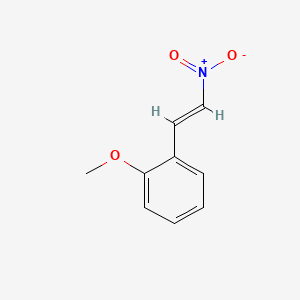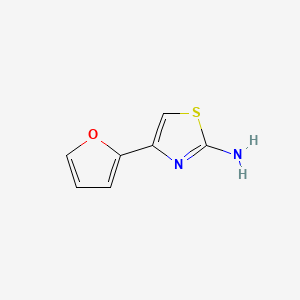
4-(呋喃-2-基)-1,3-噻唑-2-胺
概述
描述
Furan derivatives are important in the field of medicinal chemistry due to their wide range of biological activities . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, and furanocoumarins .
Synthesis Analysis
Furan derivatives can be synthesized from furfural, which is typically produced from waste biomass such as corncobs or sugar cane bagasse . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .Molecular Structure Analysis
Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . The furan ring is a constituent of several important natural products .Chemical Reactions Analysis
Furan derivatives undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan .Physical And Chemical Properties Analysis
The physical properties of furan derivatives offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds.科学研究应用
有机合成
化合物“4-(呋喃-2-基)-1,3-噻唑-2-胺”可用于有机合成。 例如,它可用于合成呋喃-2-醛-d,这是一种用于大量反应的重要起始原料 。 它在许多合成途径中起着不可或缺的作用,例如药物、染料或聚合材料的合成 .
抗菌活性
呋喃衍生物,包括“4-(呋喃-2-基)-1,3-噻唑-2-胺”,已显示出显著的抗菌活性。 它们已被用于创建许多创新的抗菌剂 。 这些化合物可用于对抗微生物耐药性,由于目前可用的抗菌药物的无效性,这是一个全球性问题 .
药物开发
“4-(呋喃-2-基)-1,3-噻唑-2-胺”在药物开发方面具有巨大潜力。 其独特的结构允许各种应用,包括开发具有独特作用机制的新药.
催化
该化合物也可用于催化。 其独特的结构和性质可以提高各种化学反应的效率.
材料合成
“4-(呋喃-2-基)-1,3-噻唑-2-胺”可用于材料合成。 其独特的性质可以促进开发具有改进特性的新材料.
环戊烯酮衍生物的合成
该化合物可用于呋喃-2-基(苯基)甲醇与芳香胺的氮杂-Piancatelli 重排反应,该反应由磷钼酸催化,以促进反式-4,5-二取代环戊烯酮衍生物的合成.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(furan-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJGALUSBPYALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352488 | |
| Record name | 4-(Furan-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28989-52-8 | |
| Record name | 4-(Furan-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(furan-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

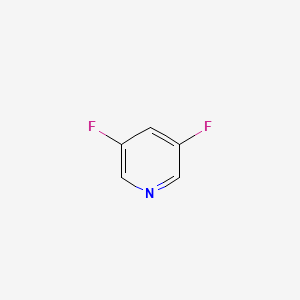

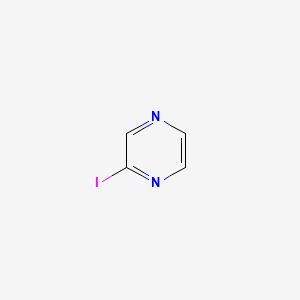


![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)

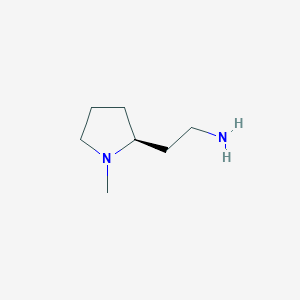
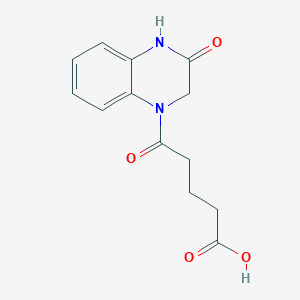
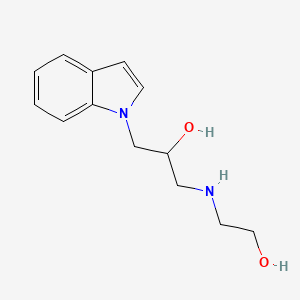
![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)
